16,16-dimethyl Prostaglandin A1

Description

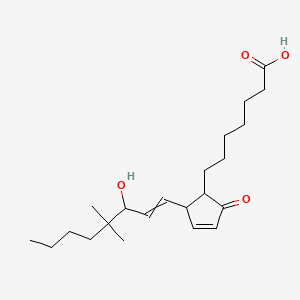

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQHQGBBMYJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 16,16-dimethyl Prostaglandin A1

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action of 16,16-dimethyl Prostaglandin A1 (16,16-dmPGA1), a synthetic analog of Prostaglandin A1. This document is intended for researchers, scientists, and drug development professionals interested in the antiviral and antiproliferative properties of this compound.

Core Mechanisms of Action: A Dual Approach to Cellular Modulation

This compound exhibits two primary biological activities: potent antiviral effects against a range of viruses and significant inhibition of DNA synthesis in cancer cells. These effects are mediated through distinct, yet potentially interconnected, signaling pathways.

Antiviral Mechanism of Action

The antiviral properties of 16,16-dmPGA1 are primarily attributed to the induction of the cellular stress response, specifically the upregulation of Heat Shock Protein 70 (HSP70). This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of the heat shock response. While the precise upstream signaling cascade linking 16,16-dmPGA1 to HSF1 activation is still under investigation, the current understanding points to a pathway independent of prostaglandin receptors and likely involves the electrophilic nature of the cyclopentenone ring of PGA1 analogs.

Once activated, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the robust transcription and translation of HSP70. The elevated levels of HSP70 then exert a selective inhibitory effect on viral protein synthesis, while leaving host cell protein synthesis largely unaffected. This selective inhibition is thought to occur at the translational level, effectively halting the production of new viral particles.

An alternative, and potentially complementary, antiviral mechanism involves the inhibition of viral protein glycosylation. Proper glycosylation is crucial for the folding, stability, and function of many viral envelope proteins. By interfering with this process, 16,16-dmPGA1 can lead to the production of non-functional viral proteins, thereby preventing the assembly and release of infectious virions.

Antiproliferative Mechanism of Action: Induction of Cell Cycle Arrest

The antiproliferative activity of 16,16-dmPGA1 is centered on its ability to induce cell cycle arrest at the G1/S transition phase. This blockade prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. This effect is notably independent of the cyclic AMP (cAMP) signaling pathway, a common mediator of prostaglandin actions.

The G1 arrest is orchestrated through the modulation of key cell cycle regulatory proteins. 16,16-dmPGA1 has been shown to decrease the levels of cyclin D1 and its associated cyclin-dependent kinase 4 (cdk4). Concurrently, it leads to a significant upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). This induction of p21 appears to occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.

The increased levels of p21 lead to the inhibition of cyclin E-cdk2 complexes. The inactivation of these critical kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Antiviral Activity of this compound | | :--- | :--- | | Virus | Cell Line | ID₅₀ (µg/mL) | | Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | 3.8 - 5.6 | | Herpes Simplex Virus Type 1 (HSV-1) | Human Foreskin Fibroblasts | 4.6 - 7.3 | | Herpes Simplex Virus Type 2 (HSV-2) | Vero Cells | 3.8 - 4.5 | | Herpes Simplex Virus Type 2 (HSV-2) | Human Foreskin Fibroblasts | 5.7 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely Infected T Cells (VB line) | 2.5 | | Human Immunodeficiency Virus Type 1 (HIV-1) | Chronically Infected Macrophages | 5.2 |

| Antiproliferative Activity of this compound | | :--- | :--- | | Parameter | Cell Line | Effect | Concentration | | Inhibition of DNA Synthesis | S-49 cyc- lymphoma cells | 42% inhibition | 50 µM | | Cell Cycle Arrest | S-49 cyc- lymphoma cells | G1 phase arrest | 30-50 µM |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Antiviral signaling pathway of this compound.

Unveiling the Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-dimethyl Prostaglandin A1 (di-Me-PGA1) is a synthetic analog of Prostaglandin A1, engineered for increased metabolic stability.[1] As a member of the cyclopentenone prostaglandin family, it exhibits a range of biological activities, most notably in the realms of antiviral and anti-proliferative effects. This technical guide provides an in-depth overview of the core biological activities of 16,16-dimethyl PGA1, presenting key quantitative data, detailed experimental methodologies, and outlining its likely signaling pathways.

Core Biological Activities

The primary reported biological activities of 16,16-dimethyl PGA1 are its ability to inhibit viral replication and suppress DNA synthesis in cancer cells.

Antiviral Activity

16,16-dimethyl PGA1 has demonstrated significant inhibitory effects against both DNA and RNA viruses, specifically Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2] A key study by Hughes-Fulford et al. (1992) established the dose-dependent antiviral efficacy of this compound across various viral strains and cell lines.[3] The inhibitory concentrations (IC50) from this study are summarized below.

Data Presentation

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV) [3]

| Virus Strain | Cell Line | 50% Inhibitory Concentration (IC50) (µg/mL) |

| HSV-1 (MacIntyre) | Vero Cells | 3.8 |

| HSV-1 (KOS) | Vero Cells | 5.6 |

| HSV-1 (F) | Vero Cells | 4.2 |

| HSV-1 (MacIntyre) | Human Foreskin Fibroblasts | 4.6 |

| HSV-1 (KOS) | Human Foreskin Fibroblasts | 7.3 |

| HSV-2 (G) | Vero Cells | 3.8 |

| HSV-2 (SAV) | Vero Cells | 4.5 |

| HSV-2 (G) | Human Foreskin Fibroblasts | 5.7 |

Table 2: Antiviral Activity of this compound against Human Immunodeficiency Virus (HIV-1) [3]

| Cell Line | Infection Type | 50% Inhibitory Concentration (IC50) (µg/mL) |

| VB T cells | Acute | 2.5 |

| Macrophages | Chronic | 5.2 |

Anti-proliferative Activity

In addition to its antiviral effects, 16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in certain cancer cell lines. Research by Honn et al. (1981) identified it as an inhibitor of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells. While the specific quantitative data on the inhibition of DNA synthesis is not detailed in readily available literature, the study highlights the potential of this compound as an anti-proliferative agent. This activity is consistent with the known effects of other A-series prostaglandins which can induce cell cycle arrest.

Postulated Signaling Pathways

The precise signaling pathways of 16,16-dimethyl PGA1 have not been fully elucidated. However, based on the known mechanisms of cyclopentenone prostaglandins, two primary pathways are likely involved: the inhibition of the NF-κB signaling pathway and the modulation of the PPAR-γ signaling pathway.

Inhibition of NF-κB Signaling

Cyclopentenone prostaglandins are known inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival. The proposed mechanism involves the inhibition of IκB-α phosphorylation and degradation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

Modulation of PPAR-γ Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Cyclopentenone prostaglandins are known to be natural ligands for PPAR-γ. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the transcription of genes that are generally associated with anti-inflammatory responses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 16,16-dimethyl PGA1's biological activity.

Plaque Reduction Assay for Antiviral Activity against HSV

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) caused by viral infection.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

[³H]Thymidine Incorporation Assay for DNA Synthesis Inhibition

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Conclusion

This compound is a potent synthetic prostaglandin with well-documented antiviral activity against HSV and HIV-1, and reported anti-proliferative effects on cancer cells. Its mechanism of action is likely multifaceted, involving the inhibition of the pro-inflammatory NF-κB pathway and potentially the activation of the anti-inflammatory PPAR-γ pathway. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in viral infections and oncology. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this promising compound.

References

- 1. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Peroxisome Proliferator-Activated Receptor-γ in Dendritic Cells Inhibits the Development of Eosinophilic Airway Inflammation in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Biological Activities of 16,16-dimethyl Prostaglandin A1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of the naturally occurring Prostaglandin A1 (PGA1). Engineered for metabolic stability, this compound has garnered significant interest for its potent biological activities, primarily its anti-neoplastic and antiviral properties. This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of 16,16-dimethyl PGA1, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction: The Emergence of a Stable Prostaglandin Analog

Prostaglandins, a group of lipid compounds, are involved in a myriad of physiological and pathological processes, including inflammation, cell growth, and immune responses.[1] The A-series prostaglandins, characterized by a cyclopentenone ring structure, have shown promise as therapeutic agents due to their antiproliferative and antiviral effects. However, their clinical utility is often hampered by rapid in vivo metabolism. This limitation spurred the development of synthetic analogs with enhanced stability and prolonged biological activity.

This compound was synthesized as a metabolically resistant analog of PGA1.[2] The introduction of two methyl groups at the C-16 position sterically hinders the enzymatic oxidation of the C-15 hydroxyl group, a key step in the metabolic inactivation of prostaglandins. This structural modification results in a longer in vivo half-life, allowing for sustained therapeutic action.

Discovery and History

The development of methylated prostaglandin analogs can be traced back to the early 1970s. In 1973, Sadahiko Iguchi and colleagues reported the synthesis of 15-methyl and 16,16-dimethyl prostaglandins, aiming to create analogs with modified biological activities. While this initial work focused on various prostaglandin series, it laid the groundwork for the synthesis of specific analogs like 16,16-dimethyl PGA1.

Subsequent research in the early 1980s began to uncover the therapeutic potential of these synthetic analogs. A pivotal 1981 study by Honn et al. investigated the effects of several prostaglandin analogs, including 16,16-dimethyl PGA1, on tumor cell DNA synthesis.[2] This research was among the first to demonstrate the potent antiproliferative activity of this specific compound.

A decade later, in 1992, Hughes-Fulford and her team published a significant paper detailing the broad-spectrum antiviral activity of 16,16-dimethyl PGA1 against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[3][4] This discovery opened up a new avenue of research into the therapeutic applications of this stable prostaglandin analog.

Biological Activities and Quantitative Data

The primary biological activities of this compound are its ability to inhibit cancer cell proliferation and viral replication.

Anti-Neoplastic Activity

16,16-dimethyl PGA1 has been shown to inhibit DNA synthesis in various cancer cell lines.[2] The following table summarizes the reported inhibitory concentrations.

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| Lewis Lung Carcinoma | 16,16-dimethyl PGA1 | Data not specified in abstract | Honn et al., 1981[2] |

| B16 Amelanotic Melanoma | 16,16-dimethyl PGA1 | Data not specified in abstract | Honn et al., 1981[2] |

Further review of the full-text article by Honn et al. is required to populate specific IC50 values.

Antiviral Activity

The compound exhibits significant inhibitory effects on the replication of both DNA and RNA viruses.[3][4]

| Virus | Cell Line | Compound | ID50 (µg/mL) |

| HSV-1 (various strains) | Vero Cells | 16,16-dimethyl PGA1 | 3.8 - 5.6 |

| HSV-1 (various strains) | Human Foreskin Fibroblasts | 16,16-dimethyl PGA1 | 4.6 - 7.3 |

| HSV-2 (two strains) | Vero Cells | 16,16-dimethyl PGA1 | 3.8 - 4.5 |

| HSV-2 | Human Foreskin Fibroblasts | 16,16-dimethyl PGA1 | 5.7 |

| HIV-1 | Acutely Infected T Cells (VB line) | 16,16-dimethyl PGA1 | 2.5 |

| HIV-1 | Chronically Infected Macrophages | 16,16-dimethyl PGA1 | 5.2 |

Mechanism of Action and Signaling Pathways

The biological effects of 16,16-dimethyl PGA1 are primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl group within its cyclopentenone ring. This reactive center allows the molecule to form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This interaction can modulate the function of key signaling proteins.

Inhibition of NF-κB Signaling

A major target of cyclopentenone prostaglandins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.[5][6] PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] By inhibiting IκBα degradation, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, many of which are involved in promoting cell proliferation and inflammation, and are also utilized by viruses for their replication.

Induction of Apoptosis

Cyclopentenone prostaglandins have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the activation of pro-apoptotic signaling pathways and the modulation of apoptosis-related genes. While the precise apoptotic pathway activated by 16,16-dimethyl PGA1 is not fully elucidated, studies on related PGA compounds suggest the involvement of p53-dependent and independent mechanisms, leading to the activation of caspases and ultimately, cell death.[7][8]

Experimental Protocols

Inhibition of Tumor Cell DNA Synthesis (adapted from Honn et al., 1981)

-

Cell Preparation: Lewis lung carcinoma and B16 amelanotic melanoma cells are dispersed using a collagenase solution.

-

Cell Culture: The dispersed tumor cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: 16,16-dimethyl PGA1, dissolved in an appropriate solvent (e.g., ethanol), is added to the cell cultures at various concentrations. Control cultures receive the solvent alone.

-

DNA Synthesis Assay: At timed intervals after treatment, [³H]thymidine is added to the cultures. The cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Measurement: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the radioactivity in the treated cells to that in the control cells.

Antiviral Assay (adapted from Hughes-Fulford et al., 1992)

-

Cell Culture: Vero cells, human foreskin fibroblasts, or T-lymphocyte cell lines (e.g., VB) are cultured in appropriate media.

-

Virus Infection:

-

For HSV: Cells are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI).

-

For HIV-1: T-cells are acutely infected with HIV-1, or chronically infected macrophages are used.

-

-

Treatment: Immediately after infection (for acute infections), the cells are treated with various concentrations of 16,16-dimethyl PGA1.

-

Incubation: The infected and treated cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication:

-

For HSV: Viral yield is determined by plaque assay on a permissive cell line.

-

For HIV-1: The concentration of the p24 antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Analysis: The 50% inhibitory dose (ID50) is calculated as the concentration of 16,16-dimethyl PGA1 that reduces viral replication by 50% compared to untreated controls.

Conclusion and Future Directions

This compound stands out as a promising therapeutic candidate due to its enhanced metabolic stability and potent anti-neoplastic and antiviral activities. Its mechanism of action, primarily through the modulation of the NF-κB signaling pathway and induction of apoptosis, offers a clear rationale for its observed biological effects. The detailed experimental protocols provided herein serve as a foundation for further research and development of this and other cyclopentenone prostaglandins.

Future research should focus on elucidating the full spectrum of cellular targets of 16,16-dimethyl PGA1 and further defining its mechanism of action in different disease models. Preclinical in vivo studies are warranted to assess its efficacy and safety profile, which will be crucial for its potential translation into clinical applications for the treatment of cancer and viral infections.

References

- 1. Prostaglandins, their inhibitors and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

16,16-dimethyl Prostaglandin A1: A Technical Whitepaper on a Prostaglandin Analog with Antiviral and Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic, metabolism-resistant analog of Prostaglandin A1 (PGA1). This document provides a comprehensive technical overview of dmPGA1, summarizing its known biological activities, quantitative data from key studies, detailed experimental protocols, and insights into its potential mechanisms of action. The primary focus is on its demonstrated efficacy as an inhibitor of viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1), and its potential as an antitumor agent through the inhibition of DNA synthesis.

Introduction

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Cyclopentenone prostaglandins, including the A-series prostaglandins, are characterized by an α,β-unsaturated ketone in the cyclopentane ring and have been shown to possess potent biological activities, including antiviral and antitumor effects. This compound is a synthetic analog of PGA1, designed for increased metabolic stability. Its structural modifications enhance its resistance to degradation, prolonging its biological activity. Research has primarily focused on its ability to inhibit viral replication and suppress tumor cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | 50% Inhibitory Dose (ID50) (µg/mL) | Reference |

| HSV-1 (various strains) | Vero | 3.8 - 5.6 | [1] |

| HSV-1 (various strains) | Human Foreskin Fibroblasts | 4.6 - 7.3 | [1] |

| HSV-2 (two strains) | Vero | 3.8 - 4.5 | [1] |

| HSV-2 | Human Foreskin Fibroblasts | 5.7 | [1] |

| HIV-1 | Acutely Infected T-cells (VB line) | 2.5 | [1] |

| HIV-1 | Chronically Infected Macrophages | 5.2 | [1] |

Table 2: Effects on Cellular Processes

| Process | Cell Line | Effect | Concentration | Reference |

| DNA Synthesis | Lewis Lung Carcinoma, B16 Melanoma | Inhibition | Not specified | [2] |

| Cell Cycle | S-49 cyc- cells | G1 Phase Arrest | 30-50 µM | [3] |

Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated exclusively by this compound are limited, the mechanisms of its parent compound, PGA1, and other cyclopentenone prostaglandins are well-documented. It is highly probable that dmPGA1 exerts its effects through similar pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for cyclopentenone prostaglandins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is crucial for inflammatory responses and is often exploited by viruses to promote their replication. The proposed mechanism involves the prevention of the degradation of the inhibitory protein IκB-α. By stabilizing IκB-α, PGA1 prevents the translocation of the NF-κB p50/p65 heterodimer to the nucleus, thereby inhibiting the transcription of NF-κB-dependent genes.[3][4]

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Induction of G1 Cell Cycle Arrest

Prostaglandins of the A-series have been shown to arrest the cell cycle at the G1 phase.[3][5] This is a critical mechanism for their antitumor activity. The arrest at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. While the precise molecular targets for dmPGA1 are not fully elucidated, other PGAs are known to induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin E-Cdk2 complexes, a key driver of the G1/S transition.[6][7]

Caption: Proposed mechanism of G1 cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Inhibition of Herpes Simplex Virus (HSV) Replication

-

Cell Lines and Virus Strains:

-

Vero (African green monkey kidney) cells and human foreskin fibroblasts were used as host cells.

-

Various strains of HSV-1 and HSV-2 were utilized.

-

-

Methodology for Determining ID50:

-

Cells were seeded in 24-well plates and grown to confluency.

-

The growth medium was removed, and the cells were infected with HSV at a multiplicity of infection (MOI) of 0.1 PFU per cell.

-

After a 1-hour adsorption period at 37°C, the virus inoculum was removed.

-

The cells were washed and overlaid with a medium containing various concentrations of this compound.

-

The plates were incubated for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.

-

The viral yield was determined by plaque assay on Vero cells. The ID50 was calculated as the concentration of the compound that inhibited viral replication by 50% compared to untreated controls.[1]

-

Inhibition of Human Immunodeficiency Virus (HIV-1) Replication

-

Cell Lines and Virus Strains:

-

Acutely infected T-cells (VB line) and chronically infected human macrophages were used.

-

HIV-1 strains were used for infection.

-

-

Methodology for Determining ID50:

-

For acute infection, VB cells were infected with HIV-1.

-

The infected cells were then cultured in the presence of varying concentrations of this compound.

-

For chronically infected macrophages, the cells were already persistently producing the virus and were then treated with the compound.

-

The level of HIV-1 replication was assessed by measuring the concentration of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

The ID50 was determined as the concentration of the compound that reduced the p24 concentration by 50% compared to untreated infected cells.[1]

-

Inhibition of Tumor Cell DNA Synthesis

-

Cell Lines:

-

Lewis lung carcinoma and B16 amelanotic melanoma cells were used.

-

-

Methodology:

-

Tumor cells were dispersed using collagenase.

-

The cells were exposed to this compound.

-

At timed intervals, the rate of DNA synthesis was evaluated. The specific method for measuring DNA synthesis (e.g., [3H]thymidine incorporation) was not detailed in the available abstract.[2]

-

Experimental Workflow Visualization

Caption: General workflow for determining the antiviral activity of this compound.

Conclusion

This compound is a potent prostaglandin analog with significant in vitro activity against both DNA and RNA viruses, as well as inhibitory effects on tumor cell proliferation. Its mechanism of action is likely multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and the cell cycle. The enhanced metabolic stability of this synthetic analog makes it an interesting candidate for further preclinical and potentially clinical investigation. Future research should focus on elucidating the precise molecular targets of dmPGA1 to better understand its therapeutic potential and to develop more targeted second-generation compounds.

References

- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of p21(WAF1/CIP1) and inhibition of Cdk2 mediated by the tumor suppressor p16(INK4a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of p21WAF1/CIP1 and Inhibition of Cdk2 Mediated by the Tumor Suppressor p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of 16,16-dimethyl Prostaglandin A1: A Technical Guide to its Inhibition of Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antiviral properties of 16,16-dimethyl Prostaglandin A1 (dmPGEA1), a synthetic analog of Prostaglandin A1. It consolidates the current understanding of its mechanism of action, focusing on the inhibition of viral replication through the modulation of host cell signaling pathways. This document details the quantitative antiviral activity of dmPGEA1 against a range of viruses, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the key signaling pathways and experimental workflows using the DOT language for graph description. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the exploration of new antiviral agents with unique mechanisms of action. Prostaglandins of the A-series, particularly this compound (dmPGEA1), have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[1] Unlike many direct-acting antiviral drugs that target viral enzymes, dmPGEA1 primarily exerts its effects by modulating host cell processes, making it a compelling candidate for further investigation. This guide summarizes the key findings related to the antiviral activity of dmPGEA1, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its function.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of dmPGEA1 has been quantified against several viruses, primarily through the determination of the 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit viral replication by 50%. The available data is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound (dmPGEA1) against Herpes Simplex Virus (HSV)

| Virus Strain | Cell Line | IC50 (µg/mL) |

| HSV-1 | Vero | 3.8 - 5.6 |

| HSV-1 | Human Foreskin Fibroblast | 4.6 - 7.3 |

| HSV-2 | Vero | 3.8 - 4.5 |

| HSV-2 | Human Foreskin Fibroblast | 5.7 |

Data sourced from Hughes-Fulford et al., 1992.[1]

Table 2: In Vitro Antiviral Activity of this compound (dmPGEA1) against Human Immunodeficiency Virus (HIV-1)

| Infection Type | Cell Line/Type | IC50 (µg/mL) |

| Acutely Infected | T cells (VB line) | 2.5 |

| Chronically Infected | Macrophages | 5.2 |

Data sourced from Hughes-Fulford et al., 1992.[1]

Mechanisms of Antiviral Action

The antiviral activity of dmPGEA1 is primarily attributed to its ability to modulate host cellular signaling pathways, thereby creating an intracellular environment that is non-permissive for viral replication. The two most well-characterized mechanisms are the inhibition of the NF-κB signaling pathway and the activation of the Heat Shock Response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Many viruses exploit the NF-κB pathway to promote their own replication. Prostaglandin A1 (PGA1), the parent compound of dmPGEA1, has been shown to be a potent inhibitor of NF-κB activation.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] By stabilizing IκBα, PGA1 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of viral and pro-inflammatory genes.[2]

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Activation of the Heat Shock Response

Cyclopentenone prostaglandins, including PGA1, are known inducers of the heat shock response, which is a highly conserved cellular defense mechanism against stress.[2] This response involves the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins (HSPs), most notably HSP70.[5] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins. The induction of HSP70 by PGA1 has been shown to selectively inhibit the synthesis of viral proteins.[5] This creates an antiviral state within the host cell, hampering the production of new viral particles.

Caption: Activation of the Heat Shock Response by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of dmPGEA1.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

-

Confluent monolayers of susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., cell culture medium containing 1% methylcellulose or 0.5% agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of dmPGEA1 in serum-free cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and wash the monolayers with PBS. Add the prepared dilutions of dmPGEA1 to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayers with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is determined by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

-

Confluent monolayers of susceptible host cells in multi-well plates or flasks.

-

Virus stock.

-

This compound stock solution.

-

Cell culture medium.

-

Sterile microcentrifuge tubes.

Procedure:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a known multiplicity of infection (MOI). After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of dmPGEA1.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for enveloped viruses that bud from the cell) or subject the cells to freeze-thaw cycles to release intracellular virus particles.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

-

Data Analysis: Compare the viral titers from the dmPGEA1-treated cultures to the untreated virus control. The reduction in viral yield is expressed as a percentage or a log10 reduction.

Experimental Workflow Visualization

The general workflow for assessing the antiviral activity of a compound like dmPGEA1 can be visualized as follows:

Caption: A generalized experimental workflow for evaluating the antiviral activity of dmPGEA1.

Conclusion

This compound represents a promising class of host-targeting antiviral agents. Its ability to inhibit viral replication by modulating fundamental cellular processes, such as the NF-κB and heat shock response pathways, offers a potential advantage in overcoming viral drug resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a foundation for further research into the therapeutic potential of dmPGEA1 and related compounds. Future studies should focus on elucidating the precise molecular interactions of dmPGEA1 within these signaling cascades and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin A1 inhibits stress-induced NF-kappaB activation and reverses resistance to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inhibition of DNA Synthesis in Cancer Cells by 16,16-dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1, has demonstrated significant potential as an anti-cancer agent through its ability to inhibit DNA synthesis and induce cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the action of dmPGA1. A key focus is the elucidation of the signaling pathway leading to G1 phase arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent inhibition of cyclin E/CDK2 activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects. Certain prostaglandins, particularly those of the A-series, have been identified as potent inhibitors of cell proliferation in tumor cells. This compound is a chemically stable analog of PGA1 designed to resist metabolic degradation, thereby enhancing its therapeutic potential. Its primary mechanism of anti-tumor activity lies in its ability to halt the cell cycle at the G1/S checkpoint, preventing the replication of cellular DNA and thus inhibiting cancer cell proliferation. This guide will delve into the specifics of this inhibitory action.

Quantitative Data on DNA Synthesis Inhibition

The inhibitory effect of this compound on DNA synthesis has been observed in a variety of cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the concentration required for 50% inhibition (IC50) of DNA synthesis or cell viability.

| Cell Line | Cancer Type | Parameter | IC50 / Inhibition | Reference |

| S-49 cyc- | Lymphoma | DNA Synthesis Inhibition | 42% inhibition at 50 µM | [1] |

| Lewis Lung Carcinoma | Lung Cancer | DNA Synthesis Inhibition | - | [2] |

| B16 Amelanotic Melanoma | Melanoma | DNA Synthesis Inhibition | - | [2] |

Note: Specific IC50 values for 16,16-dimethyl PGA1 are not widely reported in the public domain. The data presented reflects the information available from the cited research. Further empirical studies are required to establish a comprehensive IC50 profile across a broader range of cancer cell lines.

Molecular Mechanism of Action

The inhibition of DNA synthesis by this compound is a multi-step process initiated by the compound's interaction with cellular components, leading to a cascade of events that culminate in cell cycle arrest.

Induction of G1 Cell Cycle Arrest

Treatment of cancer cells with dmPGA1 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs. This G1 arrest is a key feature of its anti-proliferative effect and has been observed in cell lines such as the S-49 lymphoma variant.[1] The arrest is reversible, as removal of the compound allows the cells to re-enter the cell cycle, indicating that the action of dmPGA1 is cytostatic rather than cytotoxic at effective concentrations.[1]

Signaling Pathway

The molecular signaling pathway triggered by this compound involves the modulation of key cell cycle regulatory proteins. While the complete pathway is still under investigation, a central mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.

This pathway illustrates that 16,16-dimethyl PGA1 induces the transcription of the p21 gene. The resulting p21 protein is a potent inhibitor of cyclin-dependent kinases, particularly the Cyclin E/CDK2 complex, which is crucial for the G1 to S phase transition. By inhibiting this complex, the retinoblastoma protein (Rb) remains in its hypophosphorylated state, where it sequesters the E2F transcription factor. This prevents the transcription of genes necessary for DNA synthesis, thereby halting the cell cycle in G1.[3][4] Notably, this induction of p21 can occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.[3] Additionally, some prostaglandins have been shown to suppress the expression of the c-Myc oncogene, which is a known repressor of p21 in certain contexts.[3]

Experimental Protocols

Cell Culture and Drug Treatment

A generalized protocol for the treatment of cancer cells with this compound is provided below. This should be adapted based on the specific cell line and experimental objectives.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (stock solution in a suitable solvent like DMSO or ethanol).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

Procedure:

-

Cell Culture: Maintain the cancer cell line in T-75 flasks with the appropriate culture medium. Passage the cells regularly to maintain them in the logarithmic growth phase.

-

Cell Seeding: Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and centrifuge to pellet the cells. Resuspend the cells in fresh medium and determine the cell concentration. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

DNA Synthesis Inhibition Assay ([3H]thymidine Incorporation)

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of DNA synthesis.

Materials:

-

[3H]thymidine (specific activity ~20 Ci/mmol).

-

Trichloroacetic acid (TCA), 10% (w/v) solution.

-

Sodium hydroxide (NaOH), 0.1 M solution.

-

Scintillation cocktail.

-

Scintillation counter.

-

Glass fiber filters or cell harvester.

Procedure:

-

Following the drug treatment period, add [3H]thymidine to each well (e.g., 1 µCi/well) and incubate for a further 4-24 hours.

-

Cell Harvesting:

-

Using a Cell Harvester: Aspirate the medium and wash the cells with PBS. Lyse the cells with water and harvest the cellular contents onto glass fiber filters.

-

Manual Method: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules. Wash the precipitate with 95% ethanol.

-

-

Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitate.

-

Scintillation Counting: Transfer the solubilized contents to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are proportional to the amount of [3H]thymidine incorporated and thus to the rate of DNA synthesis. Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to inhibit DNA synthesis through a well-defined mechanism of G1 cell cycle arrest, mediated by the p21 signaling pathway, provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in various cancer contexts. Future research should focus on establishing a broader IC50 profile and further detailing the upstream signaling events that initiate the anti-proliferative cascade.

References

An In-Depth Technical Guide to 16,16-dimethyl Prostaglandin A1

CAS Number: 41692-24-4

Abstract

This technical guide provides a comprehensive overview of 16,16-dimethyl Prostaglandin A1 (CAS 41692-24-4), a synthetic analog of Prostaglandin A1. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activities, and known mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for its primary biological assays, and visualizations of its proposed signaling pathways and experimental workflows. As a metabolically resistant cyclopentenone prostaglandin, this compound has demonstrated significant potential in antiviral and anticancer research, primarily through the inhibition of viral replication and tumor cell DNA synthesis.

Chemical and Physical Properties

This compound, also known as 16,16-dimethyl PGA1, is a synthetic derivative of the naturally occurring Prostaglandin A1. The addition of two methyl groups at the C-16 position enhances its metabolic stability, giving it a longer biological half-life compared to its parent compound.[1]

| Property | Value | Reference(s) |

| CAS Number | 41692-24-4 | [2] |

| Molecular Formula | C₂₂H₃₆O₄ | [2] |

| Molecular Weight | 364.5 g/mol | [2] |

| Synonyms | 16,16-dimethyl PGA1, di-Me-PGA1 | [3] |

| Formal Name | 9-oxo-15R-hydroxy-16,16-dimethyl-prosta-10,13E-dien-1-oic acid | [2] |

| Appearance | Typically a solution in an organic solvent such as methyl acetate | [2] |

| Solubility | Soluble in DMF (>75 mg/ml), DMSO (>50 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2, >2.4 mg/ml) | [4] |

| λmax | 216 nm | [2] |

Biological Activities

This compound exhibits two primary, well-documented biological activities: inhibition of viral replication and inhibition of DNA synthesis in cancer cells. These activities are attributed to its nature as a cyclopentenone prostaglandin.[3][5]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[6] It inhibits viral replication at concentrations that do not significantly affect host cell DNA synthesis, suggesting a therapeutic window.[6]

Table 2.1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | IC₅₀ (µg/mL) | Reference(s) |

| HSV-1 (various strains) | Vero cells | 3.8 - 5.6 | [6] |

| HSV-1 (various strains) | Human foreskin fibroblasts | 4.6 - 7.3 | [6] |

| HSV-2 (two strains) | Vero cells | 3.8 - 4.5 | [6] |

| HSV-2 | Human foreskin fibroblasts | 5.7 | [6] |

| HIV-1 | Acutely infected T cells (VB line) | 2.5 | [6] |

| HIV-1 | Chronically infected macrophages | 5.2 | [7] |

Inhibition of Tumor Cell DNA Synthesis

This compound has been shown to inhibit DNA synthesis in various cancer cell lines, suggesting its potential as an anti-proliferative agent.[3] This activity is a hallmark of several cyclopentenone prostaglandins, which can induce cell cycle arrest.[8]

Table 2.2: Anti-proliferative Activity of this compound

| Cell Line | Activity | Reference(s) |

| Lewis lung carcinoma | Inhibition of DNA synthesis | [3] |

| B16 amelanotic melanoma | Inhibition of DNA synthesis | [3] |

Mechanism of Action and Signaling Pathways

The precise signaling pathways of this compound are not fully elucidated but are believed to be consistent with those of other cyclopentenone prostaglandins, particularly Prostaglandin A1 (PGA1). These prostaglandins are known to exert their effects through multiple cellular targets, often independent of classical prostanoid receptors. Key pathways involved include the inhibition of NF-κB and the activation of PPARγ.[9][10]

Proposed Signaling Pathway for Anti-inflammatory and Antiviral Effects

The anti-inflammatory and antiviral effects of cyclopentenone prostaglandins are strongly linked to the inhibition of the NF-κB signaling pathway.[11][12] By preventing the degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and viral genes.[11]

Potential Involvement of PPARγ

Cyclopentenone prostaglandins are also known ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[13][14] Activation of PPARγ can lead to the transrepression of pro-inflammatory genes, contributing to the anti-inflammatory effects of these compounds.

Experimental Protocols

Antiviral Activity Assay (adapted from Hughes-Fulford et al., 1992)

This protocol describes a method for determining the 50% inhibitory concentration (IC₅₀) of this compound against HSV and HIV-1.

Materials:

-

Vero cells or human foreskin fibroblasts for HSV assays.

-

Acutely infected T-cell line (e.g., VB) or chronically infected macrophages for HIV-1 assays.

-

Appropriate cell culture medium (e.g., DMEM for Vero cells, RPMI 1640 for T-cells).

-

Fetal bovine serum (FBS).

-

Penicillin-streptomycin solution.

-

This compound stock solution (in ethanol or DMSO).

-

Virus stocks (HSV-1, HSV-2, HIV-1).

-

96-well cell culture plates.

-

MTT or other viability assay reagent.

-

ELISA kit for HIV-1 p24 antigen.

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Infection and Treatment:

-

For HSV: Infect cells with HSV at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

-

For HIV-1 (acute infection): Pre-treat T-cells with the compound for 2 hours, then infect with HIV-1.

-

For HIV-1 (chronic infection): Add the compound directly to the culture medium of chronically infected macrophages.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Quantification of Viral Replication:

-

For HSV: Assess the cytopathic effect (CPE) visually or quantify viral yield using a plaque assay.

-

For HIV-1: Measure the concentration of p24 antigen in the culture supernatant using an ELISA kit.

-

-

Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compound and assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve of viral inhibition.

DNA Synthesis Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibition of DNA synthesis in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Lewis lung carcinoma, B16 melanoma).

-

Appropriate cell culture medium and supplements.

-

This compound stock solution.

-

[³H]-Thymidine.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed cancer cells in 96-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [³H]-Thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

-

Washing: Wash the precipitate to remove unincorporated [³H]-Thymidine.

-

Quantification: Solubilize the DNA and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration that causes 50% inhibition of DNA synthesis (IC₅₀).

Synthesis and Analysis

Synthesis

The synthesis of this compound is a multi-step process that typically starts from a common prostaglandin intermediate. While a detailed, publicly available protocol for its specific synthesis is scarce, the general approach involves the stereoselective construction of the cyclopentanone ring and the two side chains, followed by the introduction of the dimethyl groups at the C-16 position.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of prostaglandins and their analogs in biological matrices.[1][15][16]

General HPLC-MS/MS Parameters:

-

Column: A C18 or phenyl-hexyl column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate is commonly employed.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the analyte and an internal standard.

Conclusion

This compound is a potent and metabolically stable prostaglandin analog with significant antiviral and anti-proliferative activities. Its mechanism of action is likely multifaceted, involving the modulation of key inflammatory and cell cycle regulatory pathways such as NF-κB and PPARγ. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate for the treatment of viral infections and cancer. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the properties and applications of this promising compound.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Prostaglandins and prostaglandin analogs: experimental studies on their effect of tumor metastasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPARγ and PGC-1α as Therapeutic Targets in Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-dimethyl Prostaglandin A1 (dmPGA1) is a synthetic analog of Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family.[1] These lipid mediators are known to play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis.[2] dmPGA1 is metabolically more resistant than its natural counterpart, making it a valuable tool for in vitro and in vivo studies.[3][4] This document provides detailed experimental protocols for investigating the antiviral, anti-proliferative, and anti-inflammatory activities of dmPGA1.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₄ | [3] |

| Molecular Weight | 364.5 g/mol | [3] |

| CAS Number | 41692-24-4 | [3] |

| Solubility | >75 mg/mL in DMF, >50 mg/mL in DMSO, >100 mg/mL in Ethanol, >2.4 mg/mL in PBS (pH 7.2) | [3][4] |

| Storage | Store at -20°C for long-term stability (≥ 2 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][4] |

Biological Activities and Quantitative Data

16,16-dimethyl PGA1 exhibits significant biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.

| Biological Activity | Cell Line/System | Measurement | Value | Reference |

| Antiviral Activity (HSV-1) | Vero cells | ID₅₀ | 3.8-5.6 µg/mL | [3][4] |

| Human foreskin fibroblasts | ID₅₀ | 4.6-7.3 µg/mL | [3][4] | |

| Antiviral Activity (HSV-2) | Vero cells | ID₅₀ | 3.8-4.5 µg/mL | [5] |

| Human foreskin fibroblasts | ID₅₀ | 5.7 µg/mL | [5] | |

| Antiviral Activity (HIV-1) | Acutely infected T cells (VB line) | ID₅₀ | 2.5 µg/mL | [3][4][5] |

| Chronically infected macrophages | ID₅₀ | 5.2 µg/mL | [5] | |

| Anti-proliferative Activity | Lewis lung carcinoma cells | Inhibition of DNA synthesis | Data not quantified in abstract | [1] |

| B16 amelanotic melanoma cells | Inhibition of DNA synthesis | Data not quantified in abstract | [1] |

Experimental Protocols

Assessment of Antiviral Activity using Plaque Reduction Assay

This protocol is designed to determine the concentration of dmPGA1 required to inhibit the replication of Herpes Simplex Virus (HSV).

Materials:

-

Vero cells (or other susceptible host cells)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

This compound (dmPGA1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)

-

DMEM with 10% FBS (growth medium)

-

Methylcellulose overlay (e.g., 0.8% in DMEM)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of dmPGA1 in infection medium.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a known titer of HSV (e.g., 100 plaque-forming units per well) in a small volume of infection medium.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

Treatment: After adsorption, remove the virus inoculum and wash the cells once with PBS.

-

Overlay: Add the methylcellulose overlay containing the different concentrations of dmPGA1 (or vehicle control) to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

-

Staining: Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of dmPGA1 compared to the vehicle control. The ID₅₀ value is the concentration of dmPGA1 that inhibits plaque formation by 50%.

Workflow Diagram:

Caption: Workflow for the Plaque Reduction Assay.

Assessment of Anti-Proliferative Activity using MTS Assay

This protocol measures the effect of dmPGA1 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., Lewis lung carcinoma or B16 melanoma)

-

This compound (dmPGA1)

-

Complete culture medium

-

MTS reagent (containing PES)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of dmPGA1 in complete culture medium. Remove the medium from the wells and add 100 µL of the dmPGA1 dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of dmPGA1 that inhibits cell proliferation by 50%).

Workflow Diagram:

Caption: Workflow for the MTS Cell Viability Assay.

Investigation of NF-κB Signaling Pathway

Cyclopentenone prostaglandins are known to inhibit the NF-κB signaling pathway.[2] This can be investigated by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

-

This compound (dmPGA1)

-

LPS (Lipopolysaccharide) or other inflammatory stimulus

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of dmPGA1 for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα and the loading control (β-actin).

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

This compound (dmPGA1)

-

Inflammatory stimulus (e.g., TNF-α)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with dmPGA1 and then stimulate with an inflammatory agent as described for the Western blot.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.

-

Blocking: Block non-specific antibody binding for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

-

Analysis: Observe and quantify the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

Signaling Pathway Diagram

The anti-inflammatory effects of cyclopentenone prostaglandins like dmPGA1 are primarily mediated by the inhibition of the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by dmPGA1.

Conclusion

This compound is a versatile research tool for studying fundamental cellular processes. The protocols outlined in this document provide a framework for investigating its antiviral, anti-proliferative, and anti-inflammatory properties. The ability of dmPGA1 to modulate the NF-κB pathway highlights its potential as a lead compound for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 16,16-dimethyl Prostaglandin A1 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 16,16-dimethyl Prostaglandin A1 (dmPGA1), a synthetic analog of Prostaglandin A1. This document includes a summary of effective dosages derived from various studies, detailed experimental protocols, and a description of its known signaling pathways.

Data Presentation: In Vitro Dosages of this compound

The following table summarizes the effective in vitro concentrations of dmPGA1 across different cell lines and experimental models. This data is crucial for designing new experiments and for the comparison of results.

| Cell Line/System | Application | Effective Concentration (ID50) | Reference |

| Vero Cells | Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication | 3.8 - 5.6 µg/mL | [1][2][3] |

| Human Foreskin Fibroblasts | Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication | 4.6 - 7.3 µg/mL | [1][2][3] |

| Vero Cells | Inhibition of Herpes Simplex Virus-2 (HSV-2) Replication | 3.8 - 4.5 µg/mL | [3] |

| Human Foreskin Fibroblasts | Inhibition of Herpes Simplex Virus-2 (HSV-2) Replication | 5.7 µg/mL | [3] |

| Acutely Infected T Cells (VB line) | Inhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication | 2.5 µg/mL | [1][2][3] |

| Chronically Infected Macrophages | Inhibition of Human Immunodeficiency Virus-1 (HIV-1) Replication | 5.2 µg/mL | [3] |

| Lewis Lung Carcinoma Cells | Inhibition of DNA Synthesis | Not specified | [4][5] |

| B16 Amelanotic Melanoma Cells | Inhibition of DNA Synthesis | Not specified | [4][5] |

Experimental Protocols

Protocol 1: General Antiviral Assay (HSV and HIV-1)

This protocol outlines a general procedure for assessing the antiviral activity of dmPGA1 against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro.

1. Cell Culture and Seeding:

- Culture appropriate host cells (e.g., Vero cells for HSV, T-cells for HIV-1) in a suitable medium supplemented with fetal bovine serum and antibiotics.

- Seed the cells in 96-well plates at a density that allows for confluent monolayer formation within 24-48 hours.

2. Compound Preparation:

- Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[1][2]

- Prepare serial dilutions of the dmPGA1 stock solution in the cell culture medium to achieve the desired final concentrations.

3. Viral Infection and Treatment:

- Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

- Simultaneously, or shortly after infection, add the different concentrations of dmPGA1 to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

4. Incubation:

- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for viral replication (e.g., 48-72 hours).

5. Assessment of Viral Replication:

- For HSV: Viral replication can be quantified by various methods, including plaque reduction assays, or by measuring the cytopathic effect (CPE).

- For HIV-1: Replication can be assessed by measuring the concentration of the p24 antigen in the culture supernatant using an ELISA kit.[3]

6. Data Analysis:

- Calculate the 50% inhibitory concentration (ID50), which is the concentration of dmPGA1 that reduces viral replication by 50% compared to the untreated control.

Protocol 2: DNA Synthesis Inhibition Assay

This protocol provides a method to evaluate the effect of dmPGA1 on DNA synthesis in cancer cell lines.

1. Cell Culture and Seeding:

- Culture the desired cancer cell lines (e.g., Lewis lung carcinoma or B16 amelanotic melanoma cells) in an appropriate growth medium.[4][5]

- Seed the cells in 96-well plates and allow them to adhere and enter the logarithmic growth phase.

2. Compound Treatment:

- Treat the cells with various concentrations of dmPGA1. Include an untreated control.

3. Radiolabeled Nucleoside Incorporation:

- After a suitable incubation period with dmPGA1, add a radiolabeled nucleoside, such as [³H]-thymidine, to the culture medium.

- Incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.

4. Measurement of Radioactivity:

- Harvest the cells and lyse them to release the cellular contents.

- Measure the amount of incorporated radioactivity using a scintillation counter.

5. Data Analysis:

- A reduction in the amount of incorporated radioactivity in the dmPGA1-treated cells compared to the control cells indicates an inhibition of DNA synthesis.

Signaling Pathways and Experimental Workflows